rac-(1r,2r)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride
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Overview
Description
“(1R,2R)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2307770-40-5 . It has a molecular weight of 215.12 . The compound is stored at room temperature and is in the form of a powder .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various methods such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, structural correlation, and thermodynamics . Unfortunately, specific details about the molecular structure analysis of “(1R,2R)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride” are not available in the search results.Physical and Chemical Properties Analysis
“(1R,2R)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride” is a powder that is stored at room temperature . Its physical and chemical properties can be analyzed using various methods, including studying its reactivity, stability, and behavior under different conditions .Scientific Research Applications
Synthesis and Applications in Chemistry
- Synthesis of Cyclopropane Derivatives : The compound has been used in the synthesis of various cyclopropane derivatives, which exhibit significant biological activities. For example, one study synthesized 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which showed antiproliferative activity against cancer cell lines (Lu et al., 2021).
- Asymmetric Synthesis : It has been used in the asymmetric synthesis of other compounds, such as N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections (Boggs et al., 2007).
Applications in Material Science
- Production of Tertiary Amines : This compound has been utilized in the synthesis of tertiary amines, which have shown potential as corrosion inhibitors for carbon steel. This is particularly important in industrial applications where corrosion resistance is vital (Gao et al., 2007).
Biomedical Research
- Antitumor Activity : Certain derivatives synthesized using (1R,2R)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride have demonstrated antitumor activity. For instance, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropa ne-1-carboxamide showed distinct inhibition on the proliferation of various cancer cell lines (Lu et al., 2020).
Environmental and Analytical Applications
- Combustion Chemistry Studies : Morpholine derivatives, including this compound, have been investigated in the context of combustion chemistry, particularly in understanding the production of pollutants during the combustion process (Lucassen et al., 2009).
Mechanism of Action
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
(1R,2R)-2-morpholin-4-ylcyclopropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c8-6-5-7(6)9-1-3-10-4-2-9;;/h6-7H,1-5,8H2;2*1H/t6-,7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDLXXYRQBEYMS-GPJOBVNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@@H]2C[C@H]2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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